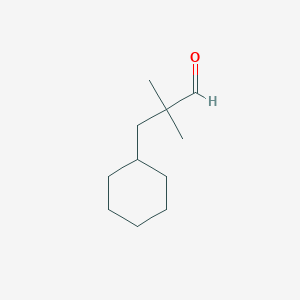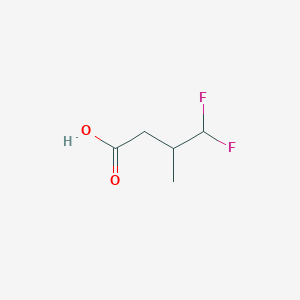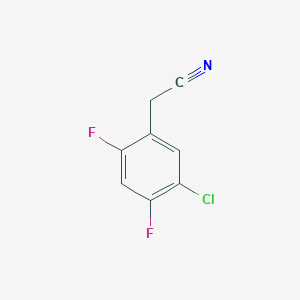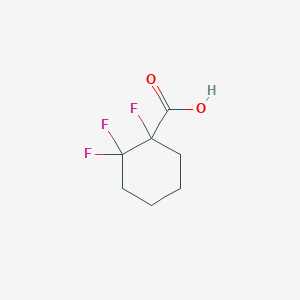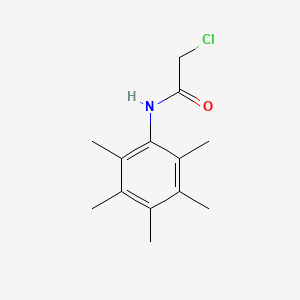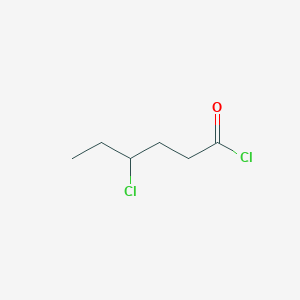
4-Chlorohexanoyl Chloride
Übersicht
Beschreibung
4-Chlorohexanoyl Chloride is a chemical compound with the molecular formula C6H10Cl2O and a molecular weight of 169.05 . It is a highly reactive compound that belongs to the family of organochlorine compounds.
Molecular Structure Analysis
The molecular structure of 4-Chlorohexanoyl Chloride consists of six carbon atoms, ten hydrogen atoms, two chlorine atoms, and one oxygen atom . The IUPAC name for this compound is 4-chlorohexanoyl chloride .Wissenschaftliche Forschungsanwendungen
Impurity Analysis in Chemical Synthesis
4-Chlorohexanoyl chloride is notable for its role in the synthesis of pharmaceutical intermediates and specialty chemicals. Tang et al. (2010) developed a method using gas chromatography with flame ionization detection (GC-FID) for analyzing impurities in 5-chlorovaleroyl chloride (5-CVC), which includes 4-chlorohexanoyl chloride. This method is essential for ensuring the quality and purity of the final pharmaceutical products, as impurities can significantly impact their safety and efficacy (Tang, Kim, Miller, & Lloyd, 2010).
Catalysis and Organic Synthesis
4-Chlorohexanoyl chloride plays a crucial role in various catalytic and organic synthesis processes. For example, Hutchins and Markowitz (1980) explored its utility in selective reduction reactions, demonstrating its effectiveness in transforming acid chlorides to aldehydes under certain conditions. This research highlights the potential of 4-Chlorohexanoyl chloride in facilitating specific chemical transformations, which is valuable in the field of synthetic organic chemistry (Hutchins & Markowitz, 1980).
Environmental Applications
In environmental science, 4-Chlorohexanoyl chloride has been studied for its role in the degradation of pollutants. Zhang et al. (2021) investigated the electrochemical-driven nanoparticulate catalysis for the dechlorination of organic chlorides, including compounds related to 4-chlorohexanoyl chloride. This research is significant for developing new methods for the efficient removal of chlorinated environmental pollutants from water, which has profound implications for environmental protection and human health (Zhang et al., 2021).
Photoelectrochemical Sensing
The application of 4-Chlorohexanoyl chloride in photoelectrochemical sensing is another area of interest. Yan et al. (2019) developed a sensitive photoelectrochemical sensor based on the heterojunction between a BiPO4 nanocrystal and a BiOCl nanosheet for detecting 4-Chlorophenol, a compound closely related to 4-chlorohexanoyl chloride. This work provides insights into the use of heterojunction materials in photoelectrochemical sensors, which can be a valuable tool for monitoring toxic chlorinated organic pollutants (Yan et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chlorohexanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMAMSOFICKDPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorohexanoyl Chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



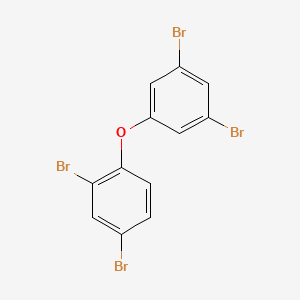
![1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1432673.png)
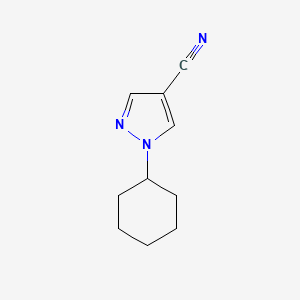

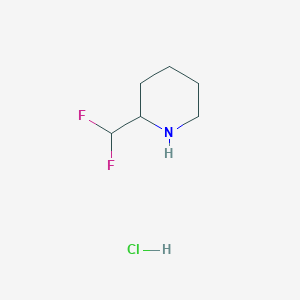
![1-Oxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1432678.png)
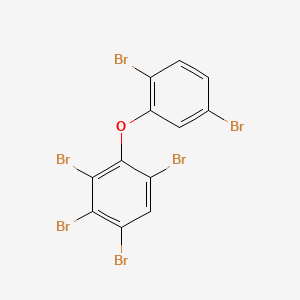
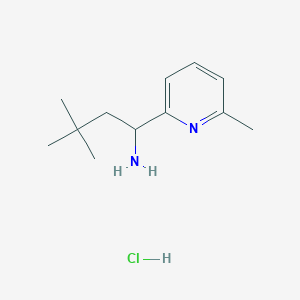
![7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1432684.png)
